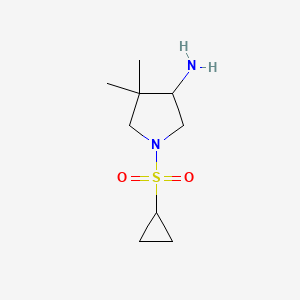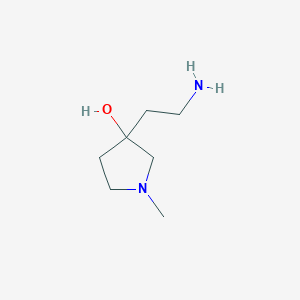
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-Aminoethyl)-1-methylpyrrolidin-3-one.
Reduction: 3-(2-Aminoethyl)-1-methylpyrrolidine.
Substitution: Various N-substituted derivatives depending on the reactant used.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to mimic the structure of certain neurotransmitters, potentially binding to receptor sites and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl side chain.
Serotonin: A neurotransmitter with structural similarities, particularly in the aminoethyl group.
Melatonin: Another neurotransmitter analog with a similar functional group.
Uniqueness
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an aminoethyl side chain allows for versatile chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-9-5-3-7(10,6-9)2-4-8/h10H,2-6,8H2,1H3 |
Clave InChI |
FCOKTUXQQPENMO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


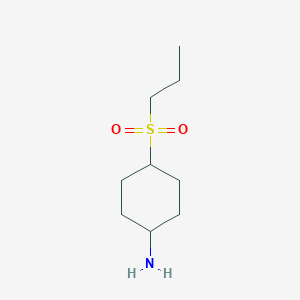
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
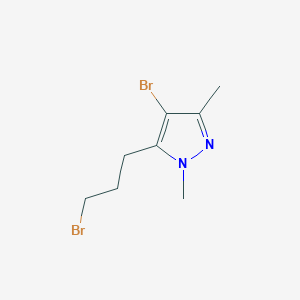

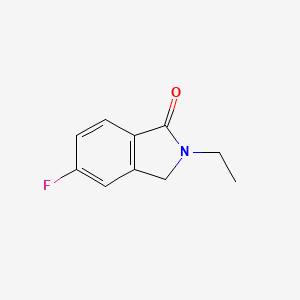
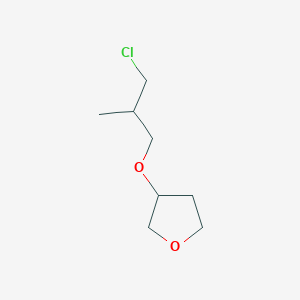

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

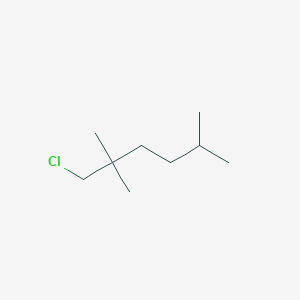

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
